ethyl 2-amino-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Overview
Description
ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a chromene ring fused with a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 2-thiophenecarboxaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the chromene ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-7,7-DIMETHYL-5-OXO-4-(2-THIENYL)-4,6,7,8-TETRAHYDRO2H-CHROMENE-3-CARBONITRILE
- 2-AMINO-7,7-DIMETHYL-5-OXO-4-(3-THIENYL)-1-(1H-1,2,4-TRIAZOL-5-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Uniqueness
ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE is unique due to its specific structural features, such as the ethyl ester group and the fused chromene-thienyl system
Biological Activity
Ethyl 2-amino-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of chromene derivatives and is characterized by the presence of a thiophene ring and an amino group. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C18H21N2O3S |
Molecular Weight | 353.43 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate aldehydes with ethyl acetoacetate in the presence of ammonium acetate and suitable catalysts. Subsequent cyclization leads to the formation of the final product.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 15 µg/mL |
S. aureus | 10 µg/mL |
P. aeruginosa | 20 µg/mL |
These findings suggest that ethyl 2-amino derivatives may serve as potential candidates for developing new antimicrobial agents.
Antioxidant Properties
The antioxidant activity of this compound has also been evaluated using DPPH radical scavenging assays. The results indicate a strong scavenging effect:
Compound | DPPH Scavenging Activity (%) |
---|---|
Ethyl derivative | 85% |
This high percentage suggests that the compound can effectively neutralize free radicals, potentially contributing to its therapeutic efficacy.
Anti-inflammatory Effects
In addition to antimicrobial and antioxidant properties, ethyl 2-amino derivatives have demonstrated anti-inflammatory effects in various assays. For example:
Assay Type | Result (%) |
---|---|
HRBC Membrane Stabilization | 90% |
This indicates that the compound may stabilize red blood cell membranes under inflammatory conditions.
The biological activity of ethyl 2-amino derivatives can be attributed to their ability to interact with specific molecular targets. The compound may inhibit enzymes involved in inflammatory pathways or bacterial proliferation. For example, it has been shown to inhibit DNA gyrase B in E. coli with an IC50 value comparable to standard antibiotics like ciprofloxacin.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in MDPI highlighted that ethyl derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Antioxidant Activity : Research published in Nature demonstrated that these compounds possess significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Potential : A recent investigation found that these compounds could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Properties
Molecular Formula |
C18H21NO4S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl 2-amino-7,7-dimethyl-5-oxo-4-thiophen-2-yl-6,8-dihydro-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H21NO4S/c1-4-22-17(21)15-14(12-6-5-7-24-12)13-10(20)8-18(2,3)9-11(13)23-16(15)19/h5-7,14H,4,8-9,19H2,1-3H3 |
InChI Key |
XTDLKZYNBFTMOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CS3)C(=O)CC(C2)(C)C)N |
Origin of Product |
United States |
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